molecular formula C15H19NO5 B112531 2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid CAS No. 362492-00-0

2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

Cat. No.: B112531
CAS No.: 362492-00-0
M. Wt: 293.31 g/mol
InChI Key: KCDBTPOYUDNXBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves the protection of the amino group of isoquinoline derivatives with a Boc group, followed by hydroxylation at the 6-position. One common method involves the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group. The hydroxylation can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP

    Reducing Agents: NaBH4, LiAlH4

    Deprotecting Agents: TFA

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of hydroxy derivatives

    Substitution: Formation of free amine derivatives

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid
  • 2-Boc-6-Hydroxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

Uniqueness

2-Boc-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is unique due to the presence of both the Boc protecting group and the hydroxy functional group, which provide versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-7-6-9-8-10(17)4-5-11(9)12(16)13(18)19/h4-5,8,12,17H,6-7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDBTPOYUDNXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623986
Record name 2-(tert-Butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362492-00-0
Record name 2-(tert-Butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 362492-00-0
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